molecular formula C13H20N2S B081385 1-Hexyl-3-phenyl-2-thiourea CAS No. 15153-13-6

1-Hexyl-3-phenyl-2-thiourea

Cat. No.: B081385
CAS No.: 15153-13-6
M. Wt: 236.38 g/mol
InChI Key: WSHZXAKBZYJLTH-UHFFFAOYSA-N
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Description

1-Hexyl-3-phenyl-2-thiourea is an organosulfur compound with the molecular formula C13H20N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a hexyl group and a phenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexyl-3-phenyl-2-thiourea can be synthesized through the reaction of hexylamine and phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

C6H13NH2+C6H5NCSC6H13NHCSNHC6H5\text{C}_6\text{H}_{13}\text{NH}_2 + \text{C}_6\text{H}_5\text{NCS} \rightarrow \text{C}_6\text{H}_{13}\text{NHCSNH}\text{C}_6\text{H}_5 C6​H13​NH2​+C6​H5​NCS→C6​H13​NHCSNHC6​H5​

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to improve yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Hexyl-3-phenyl-2-thiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-thiourea: Similar structure but lacks the hexyl group.

    1-Hexyl-2-thiourea: Similar structure but lacks the phenyl group.

    3-Phenyl-2-thiourea: Similar structure but lacks the hexyl group.

Uniqueness

1-Hexyl-3-phenyl-2-thiourea is unique due to the presence of both hexyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its solubility in organic solvents and its ability to interact with various biological targets.

Properties

IUPAC Name

1-hexyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-2-3-4-8-11-14-13(16)15-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHZXAKBZYJLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374718
Record name 1-Hexyl-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15153-13-6
Record name 15153-13-6
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Record name 1-Hexyl-3-phenyl-2-thiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15153-13-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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